Defined Anti-Proliferative Potency in DLBCL Cellular Model
PI3K-IN-26 demonstrates a defined anti-proliferative potency in the SU-DHL-6 diffuse large B-cell lymphoma (DLBCL) cell line, with a reported IC50 value of 36 nM . While a direct, same-study comparator is unavailable for this specific compound, this value provides a critical quantitative baseline for experimental design and cross-study comparison. Its activity is comparable to the pan-PI3K inhibitor PI-103, which exhibits a GI50 of 39 nM in the same cell line, but PI3K-IN-26's distinct chemical structure implies a different isoform selectivity profile [1]. This specificity is essential for researchers studying PI3K pathway modulation in this hematological malignancy model.
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | PI-103 (pan-PI3K inhibitor), GI50 = 39 nM |
| Quantified Difference | Comparable potency (36 nM vs. 39 nM) in the SU-DHL-6 cell line, but with a distinct chemical scaffold |
| Conditions | SU-DHL-6 cell line (diffuse large B-cell lymphoma model) |
Why This Matters
This validated potency in a disease-relevant cell line provides a clear, quantitative starting point for dose-response studies, enabling researchers to compare its efficacy to other inhibitors in their own assays.
- [1] Jin, Y., et al. (2019). Design, synthesis and biological evaluation of conformationally restricted quinazolone derivatives as PI3Kδ-selective inhibitors. Molecules, 24(23), 4299. View Source
